2-氰基-N-环戊基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

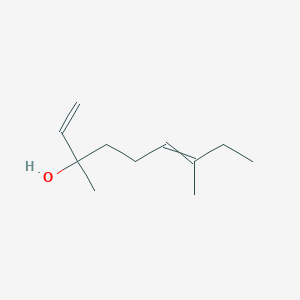

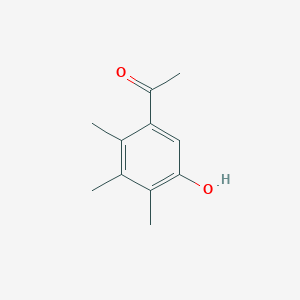

"2-cyano-N-cyclopentylacetamide" is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. Its chemical structure allows for versatile chemical reactions, leading to the synthesis of products with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-cyano-N-cyclopentylacetamide involves the reaction of amino compounds with ethyl cyanoacetate or similar cyanoacetates, forming cyanoacetamide derivatives. These derivatives are then further functionalized to create a variety of heterocyclic compounds. The synthesis processes often utilize one-pot reactions under mild conditions, facilitating the production of a wide range of products from a common precursor (Shams et al., 2010).

Molecular Structure Analysis

Detailed molecular structure analysis of 2-cyano-N-cyclopentylacetamide and related compounds has been performed using spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. Density functional theory (DFT) and Hartree-Fock (HF) techniques have been applied to determine optimal molecular geometries and vibrational wavenumbers. These studies provide insights into the electronic characteristics and charge transfer within the molecules, crucial for understanding their reactivity and properties (Khanum et al., 2022).

Chemical Reactions and Properties

2-cyano-N-cyclopentylacetamide participates in various chemical reactions, leading to the synthesis of heterocyclic compounds with diverse structures and properties. Reactions often involve cyclization, nucleophilic attack, and condensation, producing compounds with potential antitumor, antimicrobial, and surfactant activities. The reactivity of the cyanoacetamido moiety is a key factor in the diversity of the synthesized products (Shams et al., 2010).

Physical Properties Analysis

The physical properties of 2-cyano-N-cyclopentylacetamide derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structures. Spectroscopic and X-ray crystallography studies provide valuable information on the conformation and stability of these compounds. Molecular dynamics simulations and thermodynamic characteristics are also crucial for understanding their behavior in various environments (Khanum et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-cyclopentylacetamide derivatives, including reactivity, stability, and interactions with biological molecules, have been extensively studied. These properties are essential for their potential applications in medicinal chemistry, where the interaction with biological targets is critical. Molecular docking studies and biological testing provide insights into the antimicrobial activities of these compounds, highlighting their potential as therapeutic agents (Ewies & Abdelsalaam, 2020).

科学研究应用

Synthesis of Antimicrobial and Surface Active Agents : A study by El-Sayed and Ahmed (2016) explored the synthesis of nonionic surfactants containing a heterocyclic nucleus from 2-cyano-N-octadecylacetamide, which is structurally similar to 2-cyano-N-cyclopentylacetamide. These surfactants showed antimicrobial and surface activities, indicating potential applications in creating new antimicrobial agents (El-Sayed & Ahmed, 2016).

Heterocyclic Synthesis for Antimicrobial Applications : Ewies and Abdelsalaam (2020) used a similar compound, 2-Cyano-N-arylacetamide, for synthesizing various nitrogenous heterocycles like iminocoumarine, thiazole, and imidazole. These compounds demonstrated antimicrobial activities, suggesting the potential of 2-cyano-N-cyclopentylacetamide derivatives in similar applications (Ewies & Abdelsalaam, 2020).

Antitumor Applications : Research by Shams et al. (2010) on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which shares a functional group with 2-cyano-N-cyclopentylacetamide, led to the synthesis of various heterocyclic derivatives. These compounds showed significant antitumor activities, highlighting the potential of 2-cyano-N-cyclopentylacetamide in cancer research (Shams et al., 2010).

Industrial Applications : El-Sayed and Almalki (2017) demonstrated the use of a cyanoacetamide derivative in synthesizing heterocyclic compounds for industrial applications. The produced compounds had antimicrobial and surface activities, suitable for diverse applications like drug manufacturing and cosmetics. This indicates potential industrial applications for 2-cyano-N-cyclopentylacetamide derivatives (El-Sayed & Almalki, 2017).

Synthon in Heterocyclic Synthesis : A review by Gouda (2014) on 2-cyano-N-(4-sulfamoylphenyl) acetamide highlighted its role as a building block in synthesizing polyfunctionalized heterocyclic compounds. This suggests the utility of 2-cyano-N-cyclopentylacetamide in similar synthetic pathways for creating novel heterocyclic systems (Gouda, 2014).

属性

IUPAC Name |

2-cyano-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBUMSZDRJWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408238 |

Source

|

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-cyclopentylacetamide | |

CAS RN |

15112-75-1 |

Source

|

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)